

An In-depth Technical Guide to 3-Oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Oxopropanenitrile** (also known as cyanoacetaldehyde). As a versatile bifunctional molecule, it serves as a critical building block in organic synthesis, particularly for the construction of diverse heterocyclic systems with potential pharmacological applications.

Core Chemical and Physical Properties

3-Oxopropanenitrile (C_3H_3NO) is a colorless liquid at room temperature characterized by the presence of both a nitrile and a ketone functional group.^[1] This unique structure imparts significant reactivity, making it a valuable intermediate in various chemical transformations.^[2]

Table 1: Physicochemical Properties of **3-Oxopropanenitrile**

Property	Value	Reference
CAS Number	6162-76-1	[1] [2]
Molecular Formula	C ₃ H ₃ NO	[1] [2] [3]
Molecular Weight	69.06 g/mol	[1] [2] [3]
IUPAC Name	3-oxopropanenitrile	[1]
Synonyms	Cyanoacetaldehyde	[1] [2]
Density	1.0 ± 0.1 g/cm ³	[3]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg	[3]
Flash Point	54.3 ± 22.6 °C	[3]
Vapor Pressure	1.8 ± 0.3 mmHg at 25°C	[3]
LogP	-0.68	[3]
SMILES	C(C=O)C#N	[1]
InChI Key	ZMMOYIXZGHJMNI- UHFFFAOYSA-N	[1] [2]

Reactivity and Applications

The dual functionality of **3-oxopropanenitrile** allows it to participate in a wide array of chemical reactions, making it a cornerstone reagent in synthetic chemistry.

- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.
[\[1\]](#)
- Condensation Reactions: It readily reacts with amines and alcohols to form imines and ethers, respectively.[\[1\]](#)
- Cyclization: The compound is a key precursor for synthesizing a multitude of heterocyclic systems, including pyridines, pyrans, thiophenes, and thiazoles.[\[1\]](#)[\[2\]](#) These reactions are often mediated by acids or bases.[\[1\]](#)

- Gewald Reaction: It is a fundamental reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[2]

Due to its versatility, **3-oxopropanenitrile** and its derivatives are extensively used in medicinal chemistry to create novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties.[1][2]

Experimental Protocols: Synthesis Methodologies

Several methods have been developed for the synthesis of **3-oxopropanenitrile** and its derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.

Protocol 1: Electrophilic Cyanoacetylation of Heterocycles

This method provides a direct route for introducing a cyanoacetyl group onto heterocyclic and aromatic systems.[2]

- Objective: To synthesize heterocyclic **3-oxopropanenitriles**.
- Reagents:
 - Heterocyclic or aromatic substrate
 - Cyanoacetic acid
 - Acetic anhydride or trifluoroacetic anhydride
 - Magnesium perchlorate dihydrate ($Mg(ClO_4)_2 \cdot 2H_2O$) as a catalyst
- Procedure:
 - Generate a mixed anhydride in situ by reacting cyanoacetic acid with an excess of acetic anhydride or trifluoroacetic anhydride.
 - In a separate reaction vessel, dissolve the heterocyclic substrate and the $Mg(ClO_4)_2 \cdot 2H_2O$ catalyst in a suitable solvent.

- Add the freshly prepared mixed anhydride to the substrate solution.
- The activated anhydride undergoes an electrophilic attack on the heterocyclic substrate.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the desired **3-oxopropanenitrile** derivative.[4]

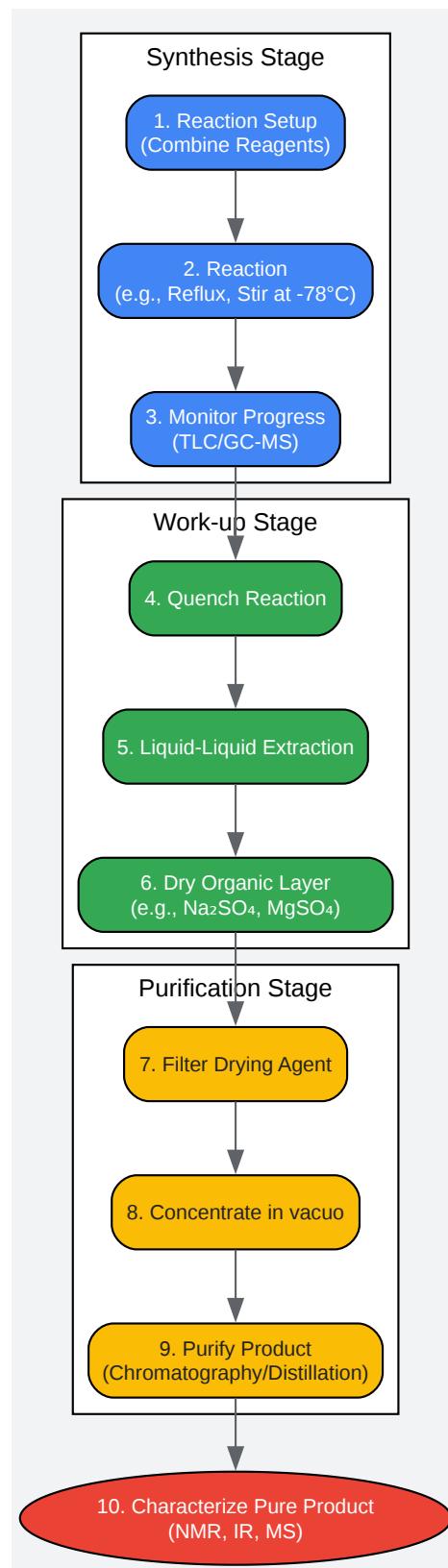
Protocol 2: Acylation of Active Nitriles

This approach involves the condensation of active nitriles, such as acetonitrile, with esters or lactones using a strong base.[2]

- Objective: To synthesize various β -ketonitriles.
- Reagents:
 - Acetonitrile (or other active nitrile)
 - Ester or lactone (e.g., ethyl cinnamate)
 - Potassium tert-butoxide (KOt-Bu)
 - Ethereal solvent (e.g., THF, diethyl ether)
- Procedure:
 - In a flame-dried, inert-atmosphere flask, dissolve the active nitrile in the ethereal solvent.
 - Add potassium tert-butoxide to the solution to generate the nucleophilic nitrile anion.
 - Slowly add the ester or lactone to the reaction mixture at ambient temperature.
 - Allow the reaction to stir until completion, as monitored by TLC.
 - Perform an acidic work-up to neutralize the base and protonate the product.

- Extract the product with an organic solvent and purify using techniques such as column chromatography or distillation. This method has been used to synthesize derivatives like **2-propyl-3-oxopropanenitrile** with yields between 68% and 76%.[\[2\]](#)

Protocol 3: Lithium-Mediated Cyanation


This protocol utilizes a strong organolithium base to deprotonate acetonitrile, creating a highly nucleophilic species for reaction with electrophiles.[\[1\]](#)

- Objective: To synthesize **3-oxopropanenitrile** derivatives from methyl esters.
- Reagents:
 - Acetonitrile
 - n-Butyllithium (n-BuLi)
 - Methyl carboxylate ester
 - Tetrahydrofuran (THF)
- Procedure:
 - Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
 - Add dry THF and acetonitrile to the flask.
 - Slowly add n-butyllithium to the solution. The strong base deprotonates acetonitrile to generate the lithiated nitrile species.[\[1\]](#)
 - After stirring for a short period, add the methyl carboxylate ester to the reaction mixture.
 - The lithiated nitrile undergoes nucleophilic addition to the ester carbonyl.[\[1\]](#)
 - Allow the reaction to proceed at -78 °C, then warm to room temperature.

- Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).
- Extract the product and purify as required. This method offers excellent functional group tolerance and can proceed under mild conditions.[\[1\]](#)

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a **3-oxopropanenitrile** derivative, applicable to many of the protocols described.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **3-Oxopropanenitrile** derivatives.

Safety and Handling

3-Oxopropanenitrile and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible.[5]
- Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5] Keep the compound away from heat, sparks, and open flames.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended. [10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Oxopropanenitrile | 6162-76-1 [smolecule.com]
- 2. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 3. 3-Oxopropanenitrile | CAS#:6162-76-1 | Chemsoc [chemsoc.com]
- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. 6162-76-1|3-Oxopropanenitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221605#chemical-properties-of-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com